3-(3-Fluoro-4-methylphenyl)aniline, HCl

Description

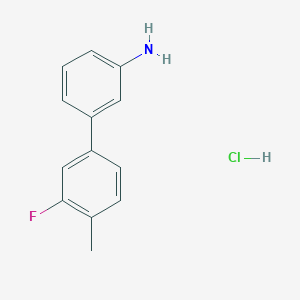

3-(3-Fluoro-4-methylphenyl)aniline, HCl (CAS: 1352318-32-1) is a hydrochloride salt of an aniline derivative featuring a fluorinated and methyl-substituted phenyl ring. The compound has a molecular weight of 237.7 g/mol and is characterized by a primary amine group (-NH₂) protonated as -NH₃⁺Cl⁻, enhancing its solubility in polar solvents . The fluorine atom at the meta-position and the methyl group at the para-position on the adjacent phenyl ring influence its electronic and steric properties. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and materials science, where substituent effects dictate reactivity and application .

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGDMUKLHZRAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-32-1 | |

| Record name | [1,1′-Biphenyl]-3-amine, 3′-fluoro-4′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with appropriately substituted fluoro-methylbenzene derivatives, such as 3-fluoro-4-methylaniline or closely related compounds. The key step involves the introduction of the aniline group onto the aromatic ring with the desired substitution pattern.

An example synthetic route includes:

Lithiation and alkylation : Starting from halogenated fluoro-methylbenzene derivatives (e.g., 4-bromo-2-fluorobenzotrifluoride), lithiation is performed using n-butyllithium in the presence of diisopropylamine at low temperature (-78 °C), followed by methyl iodide addition to introduce the methyl group.

Palladium-catalyzed amination : The brominated intermediate is reacted with tert-butyl carbamate using a palladium catalyst system (tris(dibenzylideneacetone)dipalladium and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as ligand) and cesium carbonate as base in dioxane solvent under nitrogen atmosphere at 60–100 °C. This produces a Boc-protected aniline intermediate with high yield (~91%).

Deprotection and Hydrochloride Salt Formation

The Boc-protected aniline intermediate is then subjected to acidic conditions to remove the protecting group and simultaneously form the hydrochloride salt:

Treatment with hydrogen chloride in organic solvents such as methanol, ethyl acetate, or dioxane at 20–60 °C for 1–30 hours results in the formation of the hydrochloride salt of the target compound.

The concentration of hydrochloric acid solution varies depending on the solvent, e.g., 4 mol/L in methanol or dioxane, 2 mol/L in ethyl acetate.

This step is crucial for obtaining the stable hydrochloride salt form of 3-(3-Fluoro-4-methylphenyl)aniline, which is easier to handle and purify.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation & Alkylation | 4-bromo-2-fluorobenzotrifluoride + n-BuLi + diisopropylamine + methyl iodide | -78 °C to 25 °C | 16 hours | 86 | Under nitrogen; quench with saturated NH4Cl; extraction with ethyl acetate |

| Palladium-Catalyzed Amination | Brominated intermediate + tert-butyl carbamate + Pd catalyst + Cs2CO3 + dioxane | 60–100 °C (85 °C optimal) | 0.5–8 hours (3 h typical) | 91 | Nitrogen atmosphere; ligand molar ratio > catalyst; purification by column chromatography |

| Deprotection & Salt Formation | Boc-protected aniline + HCl solution (methanol, ethyl acetate, or dioxane) | 20–60 °C | 1–30 hours | Not specified | HCl concentration: 2–4 mol/L depending on solvent; yields stable hydrochloride salt |

Comparative Analysis with Related Compounds

| Compound | Key Substitution Pattern | Preparation Complexity | Yield Range | Unique Features |

|---|---|---|---|---|

| 3-(3-Fluoro-4-methylphenyl)aniline, HCl | Fluoro at 3-position, methyl at 4-position, aniline hydrochloride salt | Moderate | 85–91% | Balanced electronic effects; stable hydrochloride salt |

| 3-Fluoro-4-methylaniline | Similar but without HCl salt | Simpler | Variable | Free base form; less stable, less soluble |

| 3-Fluoro-2-methyl-4-trifluoromethylaniline, HCl | Additional trifluoromethyl group | More complex | High | Enhanced metabolic stability and bioavailability |

The presence of fluorine and methyl groups influences the compound’s reactivity and biological interactions, making the preparation methods critical to preserving these functional groups intact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)aniline, HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

3-(3-Fluoro-4-methylphenyl)aniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that modulate protein kinase activity, which is essential for regulating cellular processes such as proliferation and apoptosis .

2. Bioorthogonal Chemistry

The compound is also being explored for its potential in bioorthogonal chemistry, particularly in the development of imaging agents. Research indicates that derivatives of this compound can be modified to create highly reactive tetrazines used in pretargeted imaging approaches. These agents can enhance the target-to-background ratio in radioimmunoimaging, reducing radiation exposure while improving diagnostic accuracy .

Material Science Applications

1. Development of Functional Materials

In materials science, 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride is investigated for its application in creating functionalized polymers and nanomaterials. Its fluorinated structure contributes to the unique properties of these materials, such as improved thermal stability and chemical resistance, which are desirable in various industrial applications.

2. Synthesis of Nanocomposites

The compound has been incorporated into nanocomposite formulations aimed at enhancing mechanical properties and thermal conductivity. These composites find applications in electronics and aerospace industries where material performance is critical.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)aniline, HCl involves its interaction with specific molecular targets. The fluoro and methyl groups on the aniline ring can influence the compound’s binding affinity and specificity towards various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Basicity and Reactivity

The electronic nature of substituents significantly impacts the basicity and reactivity of aniline derivatives:

Key Observations :

- Electron-donating groups (e.g., -CH₃, -OCH₃) increase basicity and activate the aromatic ring for electrophilic substitution.

- Electron-withdrawing groups (e.g., -Cl, -F) decrease basicity and direct substitution to specific ring positions .

- Steric effects from substituents like phenoxy groups (e.g., 3-Fluoro-4-(4-methylphenoxy)aniline) hinder reactivity in sterically demanding reactions .

Physical and Regulatory Considerations

Biological Activity

3-(3-Fluoro-4-methylphenyl)aniline, HCl is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. The chemical structure can be represented as follows:

This compound has been studied for its interactions with biological systems, particularly in the context of drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Experimental Data

- Inhibition Studies : A study investigating the inhibition of serotonin uptake showed that compounds with similar structural motifs exhibited enhanced potency when fluorinated. This suggests that this compound may also demonstrate increased efficacy in inhibiting serotonin transporters compared to non-fluorinated analogs .

- Bioorthogonal Applications : The compound has been explored for its potential in bioorthogonal reactions, where it can facilitate selective reactions in biological environments. This property is crucial for applications in targeted drug delivery and imaging .

- Comparative Analysis : A comparative study highlighted that compounds containing fluorine atoms generally exhibit improved pharmacokinetic properties due to their electron-withdrawing nature, enhancing lipophilicity and metabolic stability .

Table 1: Summary of Biological Activities

Q & A

Basic: What is the recommended synthetic route for 3-(3-Fluoro-4-methylphenyl)aniline hydrochloride?

Answer:

The compound is synthesized via acid-base reaction between 3-(3-Fluoro-4-methylphenyl)aniline (free base) and hydrochloric acid (HCl). The free base reacts with HCl under controlled stoichiometry (1:1 molar ratio) in an anhydrous solvent (e.g., ethanol or diethyl ether) at 0–5°C to prevent side reactions. The resulting hydrochloride salt precipitates and is purified via recrystallization .

Key Steps:

- Reaction: (generalized for aniline-HCl systems) .

- Purification: Use cold ethanol for recrystallization to remove unreacted HCl or free base.

Advanced: How can reaction conditions be optimized to minimize diazonium salt by-products?

Answer:

Diazonium salt formation is a competing reaction when nitrous acid (HNO) is present. To suppress this:

- Maintain temperatures below 5°C during HCl addition to avoid HNO generation (common in nitro-group reductions) .

- Use scavengers like urea to quench residual nitrous acid.

- Monitor pH: Keep the reaction medium strongly acidic (pH < 2) to favor protonation of the aniline amine group .

Basic: Which spectroscopic methods are critical for structural confirmation?

Answer:

- H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and NH protons (δ 8–10 ppm). Fluorine and methyl substituents split signals .

- FT-IR : Confirm NH stretch (~2500 cm) and C-F bonds (~1200 cm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 171.1 (free base) or 207.6 (HCl salt) .

Advanced: How to resolve overlapping 1^11H NMR signals caused by fluorine and methyl groups?

Answer:

- Use high-field NMR (≥400 MHz) to enhance resolution.

- Decoupling experiments : Suppress F-H coupling effects.

- 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and substituents .

Basic: What are the solubility properties of this compound?

Answer:

| Solvent | Solubility (g/L) | Conditions | Reference |

|---|---|---|---|

| Water | 0.15–0.3 | 25°C, pH < 3 | |

| Ethanol | 15–20 | 25°C | |

| DCM | >50 | 25°C |

Note: Solubility decreases in neutral/basic pH due to free base precipitation .

Advanced: How to address contradictions in reported solubility data?

Answer:

Discrepancies arise from:

- Impurities : Residual solvents or salts alter solubility. Use TLC or HPLC to verify purity .

- pH variability : Ensure consistent pH (e.g., 1–2 for HCl salt stability) during measurements .

- Temperature control : Solubility in water increases by ~30% at 40°C vs. 25°C .

Basic: What safety precautions are required for handling this compound?

Answer:

- Storage : In airtight containers at 2–8°C to prevent oxidation .

- PPE : Gloves, goggles, and lab coats. Avoid inhalation (PAC-1: 2.1 mg/m³) .

- Decomposition : Thermal degradation above 150°C releases HCl and fluorinated vapors .

Advanced: How does the hydrochloride salt enhance stability compared to the free base?

Answer:

- The protonated amine () reduces oxidation susceptibility. Free aniline oxidizes readily in air to form quinones, but the HCl salt stabilizes the amine group .

- Accelerated aging tests : After 30 days at 25°C, the HCl salt retains >95% purity vs. 75% for the free base .

Basic: What is the compound’s role in electrochemical applications?

Answer:

As a dopant in conductive polymers (e.g., polyaniline):

- The HCl salt increases conductivity (up to 10 S/cm) by stabilizing polaronic states .

- Method : In situ polymerization of aniline derivatives with ammonium persulfate (APS) in 1M HCl .

Advanced: How to analyze side reactions during copolymer synthesis?

Answer:

- Cyclic Voltammetry (CV) : Detect redox peaks for undesired by-products (e.g., overoxidized segments at +0.8 V vs. Ag/AgCl) .

- GPC : Monitor molecular weight distribution; side reactions reduce by ~30% .

Advanced: How to mitigate spectral interference from fluorine in mass spectrometry?

Answer:

- High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., F vs. Cl).

- Collision-induced dissociation (CID) : Fragment clusters (e.g., [M+Cl] adducts at m/z 207.6) .

Basic: What is the expected product of bromine water reaction?

Answer:

Electrophilic substitution forms a tribrominated precipitate (white to pale yellow). The fluorine and methyl groups direct bromination to the para position relative to the amine .

Advanced: How do substituents affect regioselectivity in electrophilic reactions?

Answer:

- Fluorine : Strong meta-directing effect due to electron withdrawal.

- Methyl : Weak ortho/para-directing effect.

- Competition : In 3-(3-Fluoro-4-methylphenyl)aniline, bromination occurs preferentially at the para position to the methyl group .

Basic: What analytical techniques quantify trace impurities?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). LOD: 0.1% for free base .

- Titration : Potentiometric titration with 0.1M NaOH to quantify unreacted HCl .

Advanced: How to validate synthetic yields when scaling up reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.